1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803612-25-0 . It has a molecular weight of 291.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H15F2NO2.ClH/c14-13(15)6-7-16(9-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis of Fluorinated Piperidines The synthesis of fluorinated piperidines, including derivatives similar to 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride, has been explored for their potential in medicinal chemistry. For instance, 4-substituted 3,3-difluoropiperidines have been synthesized using 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles. This method allowed the creation of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, and other compounds with high potential as building blocks in medicinal chemistry (Surmont et al., 2010). Additionally, 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines were synthesized from 2,2-difluoroglutaric anhydride, demonstrating their potential as building blocks in medicinal chemistry (Moens et al., 2012).
Peptide Coupling and Amino Acid Derivatives The synthesis of various substituted amino acid derivatives has been achieved through the coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method, utilizing Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), demonstrated high chemical yields and applications in the synthesis of important enzymatic substrates (Brunel et al., 2005).
Organic Frameworks and Structural Chemistry A 3D metal-organic framework with high thermal stability and antiferromagnetic properties was synthesized, highlighting the structural applications of similar compounds in materials science (Han et al., 2009). Moreover, the synthesis and structure analysis of compounds like 4,4′-Trimethylenedipiperidiniumbenzene-1,4-dicarboxylate contribute to understanding molecular interactions and crystal structures in solid-state chemistry (Tseng & Lin, 2009).
Properties
IUPAC Name |
1-benzyl-4,4-difluoropiperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-7-16(9-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWQLABJNVIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.